
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane” is also known as Sanochrysine . It is a sodium salt of gold thiosulfate . The molecular formula is AuNa3O6S4 and the molecular weight is 490.2 g/mol . This compound has uses like the organogold compounds .
Molecular Structure Analysis
The IUPAC name for this compound is trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold (1+) . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
The computed properties of this compound include a molecular weight of 490.2 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 0 . The exact mass is 489.793650 g/mol .
Scientific Research Applications
Synthesis and Characterization in Chemistry
- Gold complexes, like those formed from reactions involving trisodium compounds and gold, are studied for their unique structural properties. For example, the reaction of disodium phenyltrithiophosphonate with gold(I) chlorides forms dinuclear complexes with interesting molecular structures and potential applications in various chemical processes (Preisenberger et al., 1999).
Biomedical Applications
- The interaction of trisodium compounds with gold ions has been explored for developing anti-cancer agents. A study synthesized a compound interacting with gold (III) and nickel (II) ions, indicating potential applications in cancer treatment (Ghani & Alabdali, 2022).
Environmental Applications
- Gold ion recovery processes have been developed using trisodium-based compounds. This is significant for recycling precious metal ions from urban mines, demonstrating an innovative approach to resource recovery (Elshehy et al., 2014).
Nanotechnology
- In the field of nanotechnology, trisodium compounds are used in the synthesis of gold nanoparticles. These nanoparticles have diverse applications, including in sensors and diagnostics (Yazdani et al., 2021).
Electrochemical Applications
- Trisodium-based compounds have been studied for their electrochemical properties, particularly in the context of synthesizing and characterizing gold nanoparticles. These studies offer insights into the potential applications of such nanoparticles in various electrochemical processes (Shankhwar et al., 2016).
properties
CAS RN |
15283-45-1 |
|---|---|
Product Name |
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane |
Molecular Formula |
AuH2Na3O6S4+ |
Molecular Weight |
492.2 g/mol |
IUPAC Name |
trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/Au.3Na.2H2O3S2/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q;3*+1;;/p-2 |
InChI Key |
UCGZDNYYMDPSRK-UHFFFAOYSA-L |
SMILES |
OS(=O)(=S)[O-].OS(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au] |
Canonical SMILES |
OS(=O)(=S)[O-].OS(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au] |
Appearance |
powder, or solution |
Other CAS RN |
15283-45-1 |
Purity |
> 99.9% |
synonyms |
Aurothiosulfate, Sodium Bis(monothiosulfato(2-)-O,S)aurate(3-) Trisodium Gold Sodium Thiosulfate Gold Thiosulfate, Sodium Sanochrysin Sanochrysine Sanocrisin Sodium Aurothiosulfate Sodium Gold Thiosulfate Sodium Thiosulfate, Gold Thiosulfate, Gold Sodium Thiosulfate, Sodium Gold Thiosulfatoaurate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



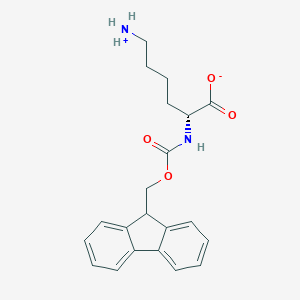

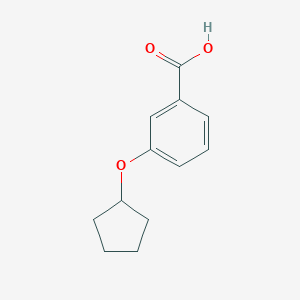
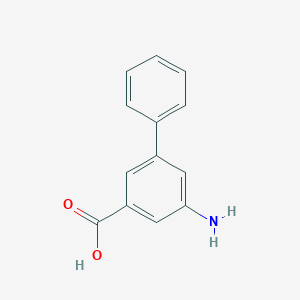
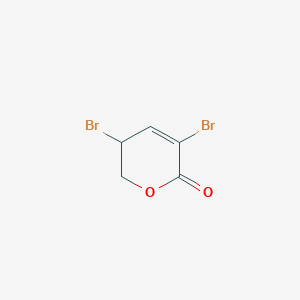
![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate](/img/structure/B179194.png)
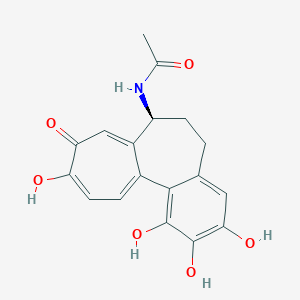
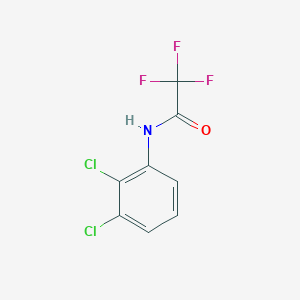



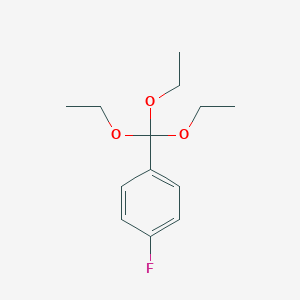
![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)
![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)